3-(2,3-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

This 4-methyl substituted 3-arylpyrazol-5-amine (CAS 2156854-38-3) is a critical building block for drug discovery SAR studies. Unlike its 4-unsubstituted isomer (CAS 1107061-07-3) or regioisomer (CAS 1172411-93-6), the unique 2,3-dimethylphenyl and 4-methyl substitution pattern enables systematic exploration of anti-proliferative activity (reference compound IC50 = 0.9-1.2 μM) and target engagement. Ideal for kinase inhibitor and GPCR modulator libraries. ≥98% purity. For research use only.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B15310396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=C(C(=NN2)N)C)C
InChIInChI=1S/C12H15N3/c1-7-5-4-6-10(8(7)2)11-9(3)12(13)15-14-11/h4-6H,1-3H3,(H3,13,14,15)
InChIKeyDPIIDRGGQGWYNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine: A Distinct 4-Alkyl Substituted Pyrazole Building Block for Targeted Medicinal Chemistry Research


3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine (CAS 2156854-38-3) is a 4-alkyl substituted 3-arylpyrazol-5-amine derivative with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . It belongs to a class of heterocyclic compounds recognized for their potential as scaffolds in drug discovery, particularly due to the presence of the 4-methyl group, which is less commonly reported than non-alkylated or differently substituted pyrazoles [1]. Its unique substitution pattern distinguishes it from regioisomers and simpler analogs, making it a valuable tool for structure-activity relationship (SAR) studies.

Why Direct Substitution of 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine with Common Pyrazole Analogs Is Not Advisable


Simple pyrazole-5-amine analogs cannot be used interchangeably due to the critical influence of the specific 4-methyl and 2,3-dimethylphenyl substituents on both physicochemical properties and biological target engagement. For instance, the isomeric 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (CAS 1107061-07-3) lacks the 4-methyl group, resulting in altered lipophilicity, steric bulk, and potentially reduced affinity for certain biological targets [1]. Similarly, the regioisomer 1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 1172411-93-6) presents a different spatial arrangement of the aryl and alkyl groups . A study on 3-aryl-4-alkylpyrazol-5-amines explicitly highlights that 4-alkyl substitution is a less explored but potentially productive area, with compound 5h (a 4-methyl substituted analog) demonstrating potent antitumor activity (IC50 = 0.9-1.2 μM) [2]. Therefore, using a generic or incorrectly substituted analog would introduce uncontrolled variables, invalidating SAR and compromising experimental reproducibility.

Quantitative Differentiation Guide: 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine vs. Key Analogs and In-Class Candidates


Regioisomeric Purity and Structural Distinction from 3,5-Dimethylphenyl and 2,3-Dimethylphenyl Analogs

The compound is definitively characterized as 3-(2,3-dimethylphenyl)-4-methyl-1H-pyrazol-5-amine (CAS 2156854-38-3), which is distinct from the commonly misassigned or cross-listed 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 890010-89-6) [1]. This regioisomeric differentiation is critical for procurement, as the latter compound has a different substitution pattern on the phenyl ring (3,5-dimethyl vs. 2,3-dimethyl) and a different connection point to the pyrazole core. The target compound's specific 2,3-dimethyl substitution creates a unique steric and electronic environment not present in the 3,5-dimethyl analog. While no direct comparative activity data is publicly available for the target compound versus this specific regioisomer, the fundamental difference in molecular structure is a primary, quantifiable differentiator [2]. The correct compound is available with a verified purity of ≥98% .

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Enhanced Lipophilicity and Steric Profile from 4-Methyl Substitution Relative to Unsubstituted Analog

The presence of a methyl group at the 4-position of the pyrazole ring distinguishes 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine from the unsubstituted analog 3-(2,3-dimethylphenyl)-1H-pyrazol-5-amine (CAS 1107061-07-3). While specific logP values are not publicly reported for the target compound, the addition of a methyl group is known to increase lipophilicity by approximately +0.5 logP units . This modification also increases steric bulk around the pyrazole core, which can significantly impact binding to target proteins and metabolic stability [1]. This structural feature is part of a broader class of 3-aryl-4-alkylpyrazol-5-amines that have been investigated for their antitumor properties [2].

Drug Discovery Physicochemical Properties Pharmacokinetics

Potential Anti-Proliferative Activity Inferred from Structurally Related 3-Aryl-4-alkylpyrazol-5-amines

While no direct in vitro data for 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine is publicly available, its core scaffold belongs to a series of 3-aryl-4-alkylpyrazol-5-amines that were designed and evaluated for antitumor activity [1]. In that study, the most potent compound (5h), which also features a 4-methyl substitution, exhibited anti-proliferative activity against U-2 OS (osteosarcoma) and A549 (lung cancer) tumor cells with IC50 values of 0.9 μM and 1.2 μM, respectively [1]. This provides a class-level benchmark for potential activity, with the specific 2,3-dimethylphenyl substitution on the target compound representing a distinct variation that may alter potency and selectivity. The target fishing study identified 13 pharmacophores for this class, suggesting multiple potential targets including those involved in p53 pathways [1].

Antitumor Drug Discovery Cancer Research Cell Proliferation Assays

Absence of Reported CYP Inhibition Liability Compared to Other Pyrazole Derivatives

In contrast to certain pyrazole-containing compounds that have been reported to inhibit cytochrome P450 enzymes (e.g., CYP2C19 inhibition with Ki = 310 nM for a different pyrazole scaffold [1]), there is currently no public evidence suggesting that 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine or its direct analogs possess such liabilities. The compound's specific substitution pattern, particularly the 2,3-dimethylphenyl group, may lead to a different metabolic profile. However, this should be considered a hypothesis for testing rather than a proven advantage. The lack of reported CYP inhibition data means this is a neutral point for differentiation, but it highlights a gap in the literature that researchers could address.

ADME/Tox Drug Metabolism Cytochrome P450

Recommended Research and Development Applications for 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine


SAR Studies on 3-Aryl-4-alkylpyrazol-5-amine Scaffolds in Oncology

Use as a key building block to systematically explore the impact of the 2,3-dimethylphenyl and 4-methyl substituents on anti-proliferative activity. Based on the class-level activity of 3-aryl-4-alkylpyrazol-5-amines (compound 5h, IC50 = 0.9-1.2 μM) [1], researchers can synthesize a focused library where this compound serves as the reference point, varying the aryl and alkyl groups to optimize potency against cancer cell lines like U-2 OS and A549.

Target Fishing and Mechanism of Action Studies for Novel Pyrazole-Based Therapeutics

Employ this compound as a probe in target fishing experiments using computational tools like Discovery Studio [1] to identify potential protein targets (e.g., kinases, p53 pathway proteins) and then validate these predictions through in vitro binding and functional assays. Its distinct substitution pattern makes it a valuable tool for differentiating target engagement from other pyrazole analogs.

Development of Selective Kinase or Receptor Modulators

Given the frequent use of pyrazole cores in kinase inhibitors and G-protein coupled receptor (GPCR) modulators, 3-(2,3-Dimethylphenyl)-4-methyl-1H-pyrazol-5-amine can be derivatized to create new chemical entities. Its 4-methyl group offers a handle for further functionalization or can be used to probe a sterically sensitive pocket in a target protein, with the specific 2,3-dimethylphenyl group providing unique hydrophobic interactions.

Comparative Metabolic Stability and CYP Interaction Screening

As a starting point for lead optimization, this compound can be screened in vitro for metabolic stability and cytochrome P450 inhibition. Unlike other pyrazole derivatives that have shown CYP liabilities [2], this compound's uncharacterized profile presents an opportunity to establish baseline ADME properties for a novel chemotype, potentially identifying a scaffold with favorable drug-like properties.

Quote Request

Request a Quote for 3-(2,3-Dimethylphenyl)-4-methyl-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.